molecular formula C11H20N6 B4789309 s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- CAS No. 13452-85-2

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-

Cat. No.: B4789309
CAS No.: 13452-85-2
M. Wt: 236.32 g/mol
InChI Key: JXLZOYXYNZHMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- is a derivative of s-triazine, a class of nitrogen-containing heterocyclic compounds. s-Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- typically involves the reaction of cyanuric chloride with dimethylamine and pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The amino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a wide range of functionalized triazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action for s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.

    s-Triazine, 2,4,6-trichloro-: Used as an intermediate in chemical synthesis.

    s-Triazine, 2,4-bis(dimethylamino)-6-chloro-: Similar structure but with different reactivity due to the presence of a chlorine atom.

Uniqueness

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- is unique due to the presence of both dimethylamino and pyrrolidinyl groups, which can impart distinct chemical and biological properties compared to other s-triazine derivatives.

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-7-5-6-8-17/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLZOYXYNZHMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158778
Record name s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-85-2
Record name s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Reactant of Route 2
Reactant of Route 2
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Reactant of Route 3
Reactant of Route 3
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Reactant of Route 4
Reactant of Route 4
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Reactant of Route 5
Reactant of Route 5
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-
Reactant of Route 6
Reactant of Route 6
s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.